d-De-o-methylcentrolobine
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Overview
Description
ALR-27 is a small molecule compound that serves as an antagonist of the 5-lipoxygenase activating protein (FLAP). It exhibits significant anti-inflammatory properties by effectively inhibiting the formation of 5-lipoxygenase products in pro-inflammatory macrophages . This compound has been identified as a potential therapeutic agent for mitigating inflammation-based disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for ALR-27 are not extensively documented. Typically, the production of such compounds involves large-scale organic synthesis techniques, purification processes, and quality control measures to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
ALR-27 undergoes various chemical reactions, including:
Reduction: Reduction reactions involving ALR-27 are less common and not extensively studied.
Substitution: ALR-27 can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions
Common reagents used in reactions involving ALR-27 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.
Major Products Formed
The major products formed from reactions involving ALR-27 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of ALR-27, while substitution reactions may result in substituted analogs of the compound.
Scientific Research Applications
ALR-27 has a wide range of scientific research applications, including:
Mechanism of Action
ALR-27 exerts its effects by antagonizing the 5-lipoxygenase activating protein (FLAP). This inhibition reduces the formation of leukotrienes and other inflammatory mediators in pro-inflammatory macrophages . The molecular targets of ALR-27 include FLAP and the 5-lipoxygenase pathway, which are crucial for the biosynthesis of leukotrienes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of ALR-27
ALR-27 is unique in its selective inhibition of FLAP without significantly inhibiting 5-lipoxygenase directly . This selectivity allows for a targeted reduction in leukotriene production while minimizing potential side effects associated with direct 5-lipoxygenase inhibition .
Properties
Molecular Formula |
C19H22O3 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[2-[5-(4-hydroxyphenyl)oxan-2-yl]ethyl]phenol |
InChI |
InChI=1S/C19H22O3/c20-17-7-1-14(2-8-17)3-11-19-12-6-16(13-22-19)15-4-9-18(21)10-5-15/h1-2,4-5,7-10,16,19-21H,3,6,11-13H2 |
InChI Key |
CZAHCAZTHZRDDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1C2=CC=C(C=C2)O)CCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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